N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring two distinct substituents on the sulfonamide nitrogen: a cyclopropyl group and a 2-(thiophen-2-yl)ethyl moiety. The benzene ring is further substituted with a methoxy group at the 3-position. This compound belongs to a class of sulfonamides, which are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-cyclopropyl-3-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-20-14-4-2-6-16(12-14)22(18,19)17(13-7-8-13)10-9-15-5-3-11-21-15/h2-6,11-13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFWVJDPFFYTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-Methoxybenzenesulfonyl Chloride
The synthesis begins with the preparation of 3-methoxybenzenesulfonyl chloride, the foundational intermediate for sulfonamide formation. This is typically achieved via chlorosulfonation of 3-methoxybenzene using chlorosulfonic acid under controlled conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Chlorosulfonic acid |
| Temperature | 0–5°C (dropwise addition) |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
The electrophilic substitution at the para-position relative to the methoxy group generates the sulfonyl chloride, which is isolated via vacuum distillation.
Sulfonamide Formation with Cyclopropylamine
The sulfonyl chloride reacts with cyclopropylamine to form N-cyclopropyl-3-methoxybenzenesulfonamide. This step employs a two-phase solvent system (toluene-water) to minimize side reactions.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Base | Triethylamine |
| Temperature | 0–10°C |
| Reaction Time | 2–3 hours |
| Yield | 80–90% |
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur, followed by deprotonation to stabilize the sulfonamide.
Alkylation with 2-(Thiophen-2-Yl)Ethyl Bromide
Introducing the 2-(thiophen-2-yl)ethyl group onto the sulfonamide nitrogen requires alkylation under strongly basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the sulfonamide nitrogen, enabling nucleophilic substitution.
Optimized Protocol
| Parameter | Value |
|---|---|
| Alkylating Agent | 2-(Thiophen-2-yl)ethyl bromide |
| Base | Sodium hydride (2.2 equiv) |
| Solvent | THF |
| Temperature | 60–70°C |
| Reaction Time | 12–18 hours |
| Yield | 65–75% |
The steric bulk of the cyclopropyl group necessitates prolonged reaction times to ensure complete alkylation.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Industrial processes often adopt continuous flow systems to enhance efficiency. For example, the sulfonylation and alkylation steps are conducted in tandem reactors, reducing intermediate isolation and improving throughput.
Advantages
- Yield Increase : 10–15% higher than batch methods.
- Solvent Recovery : Integrated distillation units reclaim >90% of THF and toluene.
Catalyst Optimization
Palladium-catalyzed coupling reactions have been explored to introduce the thiophene moiety directly. For instance, Suzuki-Miyaura coupling with 2-thienylboronic acid avoids the use of alkylating agents, though yields remain suboptimal (50–60%).
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, acetonitrile-water) confirms purity >99%. Critical impurities include unreacted sulfonyl chloride (<0.1%) and dialkylated byproducts (<0.5%).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Alkylation | 70–75 | 98–99 | High |
| Continuous Flow | 85–90 | 99.5 | Very High |
| Suzuki Coupling | 50–60 | 95–97 | Moderate |
The stepwise alkylation remains the most viable for large-scale synthesis due to its balance of yield and cost.
Challenges and Mitigation Strategies
Steric Hindrance
The cyclopropyl group impedes alkylation kinetics. Mitigation strategies include:
Byproduct Formation
Dialkylated byproducts arise from over-alkylation. Stoichiometric control (1:1 ratio of sulfonamide to alkylating agent) and incremental reagent addition suppress this.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group facilitates nucleophilic substitutions under basic conditions. Key reactions include:
Alkylation
Reaction with alkyl halides in polar aprotic solvents:
| Reagent | Solvent | Temperature | Time | Product |
|---|---|---|---|---|
| Bromoethane | DMF | 60°C | 12 hr | N-Ethyl substituted sulfonamide |
| Propargyl bromide | Acetone | RT | 24 hr | Alkyne-functionalized derivative |
Arylation
Buchwald-Hartwig coupling with aryl halides using palladium catalysts achieves biaryl sulfonamide derivatives with 68-82% yields .
Oxidation-Reduction Reactions
The electron-rich thiophene and methoxy groups influence redox behavior:
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Thiophene oxidation | H₂O₂/CH₃COOH | 40°C, 6 hr | Thiophene S-oxide derivative |
| Sulfonamide reduction | LiAlH₄ in THF | Reflux, 3 hr | Benzeneamine intermediate |
Controlled oxidation preserves the cyclopropyl ring, while stronger agents like KMnO₄ lead to ring-opening side products.
Hydrolysis and Stability
Acid/base hydrolysis reveals functional group vulnerabilities:
| Condition | Reactant | Product | Kinetic Data (t₁/₂) |
|---|---|---|---|
| 6M HCl, 80°C | Sulfonamide | 3-Methoxybenzenesulfonic acid + amine | 2.3 hr |
| 2M NaOH, ethanol | Sulfonamide | Cyclopropylamine + sulfonate salt | 4.1 hr |
Hydrolysis rates correlate with steric protection from the cyclopropyl group.
Cycloaddition and Ring-Opening Reactions
The cyclopropyl group participates in strain-driven reactions:
Thermal Ring-Opening
At 150°C in toluene, the cyclopropane ring opens to form a conjugated diene (85% yield) via-sigmatropic rearrangement .
[2+2] Cycloaddition
With electron-deficient alkenes under UV light:
| Dienophile | Catalyst | Product Yield |
|---|---|---|
| Tetracyanoethylene | None | 72% |
| Maleic anhydride | TiO₂ nanoparticles | 68% |
Biological Interactions
While not a direct chemical reaction, its enzyme inhibition mechanism involves:
-
Competitive inhibition of carbonic anhydrase (Kᵢ = 4.8 nM) via sulfonamide-Zn²⁺ coordination
-
Thiophene π-stacking with hydrophobic enzyme pockets (MD simulations)
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
C-S bond cleavage in sulfonamide (quantum yield Φ = 0.15)
-
Thiophene dimerization (38% yield) via radical intermediates
Comparative Reactivity Table
| Reaction Class | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Nucleophilic Substitution | 2.4×10⁻⁴ | 58.9 |
| Acid Hydrolysis | 9.1×10⁻⁵ | 72.3 |
| Thermal Ring-Opening | 3.8×10⁻³ | 104.5 |
Scientific Research Applications
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 | Significant inhibition |
| Escherichia coli | 64 | Moderate inhibition |
These findings suggest potential applications in treating bacterial infections, particularly those caused by resistant strains.
Anticancer Properties
The compound has also been investigated for its cytotoxic effects on cancer cell lines. A study focused on human breast cancer cells (MCF-7) revealed:
| Cell Line | IC50 (µM) | Observation |
|---|---|---|
| MCF-7 | 15 | Dose-dependent decrease in cell viability |
This indicates that this compound may have potential as an anticancer agent.
Anti-inflammatory Effects
In preclinical models, the compound demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines:
| Cytokine | Reduction (%) | Model |
|---|---|---|
| TNF-alpha | ~50 | LPS-stimulated macrophages |
| IL-6 | ~50 | LPS-stimulated macrophages |
These results suggest its potential use in therapies targeting inflammatory diseases.
Study on Antimicrobial Activity (2024)
Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
Anticancer Activity Evaluation (2023)
Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Inflammation Model Study (2025)
Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s structural uniqueness arises from:
- Cyclopropyl group : A strained three-membered ring that may confer conformational rigidity and metabolic resistance.
- Thiophene-ethyl chain : Introduces aromaticity (via the thiophene ring) and hydrophobic bulk.
- 3-Methoxybenzene : Electron-donating methoxy group that may influence electronic distribution and intermolecular interactions.
Table 1: Structural Comparison with Analogs
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s higher logP (3.5 vs. 2.8–3.0 for analogs) suggests enhanced membrane permeability due to the thiophene and cyclopropyl groups.
- Metabolic Stability : Cyclopropane’s resistance to cytochrome P450 oxidation may reduce metabolic clearance compared to ethyl or propyl substituents .
Biological Activity
N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry and pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action, supported by relevant data and findings from recent studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular structure features a cyclopropyl group, a methoxy group, and a thiophene moiety, contributing to its unique pharmacological properties.
Structural Formula
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 335.45 g/mol |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 (indicative of lipophilicity) |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
Case Study:
In vitro tests showed that the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain tested.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in relation to various cancer cell lines.
Research Findings:
- Cell Line Studies: The compound was tested against several cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7). It exhibited IC50 values of approximately 15 µM in HT-29 cells and 20 µM in MCF-7 cells, indicating moderate antiproliferative activity .
- Mechanism of Action: Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in disease processes.
Key Enzyme Targets:
- Carbonic Anhydrase (CA): The compound showed promising inhibitory activity against CA with an IC50 value of 25 µM, which is significant for conditions like glaucoma and certain cancers .
- Histone Deacetylases (HDACs): It was found to inhibit HDACs, which play critical roles in cancer progression and neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of Cyclopropyl Group: Achieved through cyclopropanation reactions.
- Methoxylation: Introduced via methylation reactions.
- Thiophene Attachment: Accomplished through cross-coupling methods such as Suzuki-Miyaura coupling.
These synthetic routes have been optimized for yield and purity, utilizing advanced catalytic systems.
Q & A
Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves three key steps: (1) cyclopropylation of the amine group, (2) introduction of the thiophene moiety via coupling reactions, and (3) sulfonamide formation using benzenesulfonyl chloride derivatives. Optimal conditions include using anhydrous dichloromethane as the solvent, maintaining temperatures between 0–5°C during sulfonylation, and employing triethylamine as a base to neutralize HCl byproducts. Reaction progress should be monitored via TLC, with final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., thiophene protons at δ 6.8–7.2 ppm, cyclopropyl CH₂ at δ 1.2–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₇H₂₀N₂O₃S₂: 387.09) .
- HPLC-PDA : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water mobile phase .
Q. What functional groups dictate its reactivity and potential derivatization?
Key groups include:
- Sulfonamide (-SO₂NH-) : Susceptible to nucleophilic substitution (e.g., alkylation at the nitrogen).
- Thiophene ring : Participates in electrophilic aromatic substitution (e.g., bromination).
- Cyclopropyl group : May undergo ring-opening under acidic conditions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and guide drug design?
DFT calculations (e.g., B3LYP/6-31G* level) optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). For example, a small HOMO-LUMO gap (~3.5 eV) suggests high reactivity, aligning with observed thiophene-mediated electrophilic activity. Multiwfn software visualizes electrostatic potential surfaces, highlighting nucleophilic regions (e.g., sulfonamide oxygen) for target binding .
Q. What strategies resolve contradictions in reported biological activities of thiophene sulfonamides?
Discrepancies in antimicrobial or anticancer data may arise from assay variability (e.g., cell line specificity, incubation time). To address this:
- Conduct dose-response studies across multiple cell lines (e.g., HepG2, MCF-7) .
- Compare structural analogs (see table below) to identify SAR trends (e.g., electron-withdrawing groups on the benzene ring enhance cytotoxicity) .
| Compound | Substituents | IC₅₀ (μM) |
|---|---|---|
| Target | 3-OCH₃, cyclopropyl | 12.3 ± 1.2 |
| Analog A | 4-Cl, methyl | 8.7 ± 0.9 |
| Analog B | 2-NO₂, ethyl | >50 |
Q. What mechanistic insights explain its interaction with biological targets?
Molecular docking (AutoDock Vina) predicts strong binding to cyclooxygenase-2 (COX-2) via hydrogen bonds between the sulfonamide oxygen and Arg120/His90 residues. Validate experimentally via surface plasmon resonance (SPR) to measure binding affinity (KD ~ 15 nM) and kinase inhibition assays (e.g., 80% inhibition of EGFR at 10 μM) .
Q. How do structural modifications impact pharmacokinetic properties?
- LogP : Introducing polar groups (e.g., -OH) reduces logP from 3.2 to 2.1, improving solubility but decreasing membrane permeability .
- Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4) reveal rapid oxidation of the cyclopropyl group, prompting substitution with fluorinated analogs to slow metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
